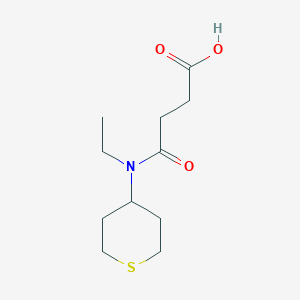

4-(ethyl(tetrahydro-2H-thiopyran-4-yl)amino)-4-oxobutanoic acid

CAS No.: 2097984-31-9

Cat. No.: VC3126847

Molecular Formula: C11H19NO3S

Molecular Weight: 245.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2097984-31-9 |

|---|---|

| Molecular Formula | C11H19NO3S |

| Molecular Weight | 245.34 g/mol |

| IUPAC Name | 4-[ethyl(thian-4-yl)amino]-4-oxobutanoic acid |

| Standard InChI | InChI=1S/C11H19NO3S/c1-2-12(9-5-7-16-8-6-9)10(13)3-4-11(14)15/h9H,2-8H2,1H3,(H,14,15) |

| Standard InChI Key | RTNYPLVLRLJJNZ-UHFFFAOYSA-N |

| SMILES | CCN(C1CCSCC1)C(=O)CCC(=O)O |

| Canonical SMILES | CCN(C1CCSCC1)C(=O)CCC(=O)O |

Introduction

Chemical Identity and Properties

Basic Information

4-(ethyl(tetrahydro-2H-thiopyran-4-yl)amino)-4-oxobutanoic acid is identified through various chemical parameters that define its structural and molecular identity, as summarized in Table 1.

Table 1: Chemical Identity Parameters

| Parameter | Value |

|---|---|

| CAS Number | 2097984-31-9 |

| Molecular Formula | C11H19NO3S |

| Molecular Weight | 245.34 g/mol |

| IUPAC Name | 4-[ethyl(thian-4-yl)amino]-4-oxobutanoic acid |

| Standard InChI | InChI=1S/C11H19NO3S/c1-2-12(9-5-7-16-8-6-9)10(13)3-4-11(14)15/h9H,2-8H2,1H3,(H,14,15) |

| Standard InChIKey | RTNYPLVLRLJJNZ-UHFFFAOYSA-N |

| SMILES | CCN(C1CCSCC1)C(=O)CCC(=O)O |

| PubChem Compound ID | 121203636 |

Structural Features

The compound consists of three primary structural components that contribute to its chemical behavior:

-

A tetrahydro-2H-thiopyran ring (thiane): A six-membered saturated heterocyclic ring containing a sulfur atom at position 1

-

A tertiary amide moiety: Formed by the connection of the nitrogen atom to an ethyl group and the tetrahydrothiopyran ring at the 4-position

-

A butanoic acid chain: A four-carbon chain with a terminal carboxylic acid group, connected to the nitrogen through an amide bond

These structural elements create a molecule with both hydrophilic and lipophilic regions, suggesting amphiphilic properties that could influence its solubility and binding characteristics in biological systems.

Physical and Chemical Properties

Based on its molecular structure, several physical and chemical properties can be inferred for 4-(ethyl(tetrahydro-2H-thiopyran-4-yl)amino)-4-oxobutanoic acid, as presented in Table 2.

Table 2: Estimated Physical and Chemical Properties

| Property | Expected Value/Characteristic | Basis for Estimation |

|---|---|---|

| Physical State | Solid at room temperature | Based on molecular weight and functional groups |

| Appearance | White to off-white crystalline solid | Typical for similar organic compounds |

| Solubility | Soluble in polar organic solvents (DMSO, DMF); moderately soluble in alcohols; limited water solubility | Based on functional group analysis |

| LogP | ~1.5-2.5 | Estimated based on structure containing both lipophilic (thiopyran ring) and hydrophilic (carboxylic acid) moieties |

| pKa | ~4.5 | Typical for aliphatic carboxylic acids |

| Stability | Stable under normal laboratory conditions; sensitive to strong oxidizing agents | Based on functional group reactivity |

Synthesis and Preparation

| Route | Key Starting Materials | Reaction Sequence | Considerations |

|---|---|---|---|

| Route 1 | Tetrahydro-2H-thiopyran-4-amine, ethyl bromide, succinic anhydride | 1. N-alkylation of amine with ethyl bromide 2. Acylation with succinic anhydride | Requires control of mono-alkylation |

| Route 2 | Tetrahydro-2H-thiopyran-4-carboxylic acid, N-ethylamine derivative, coupling reagent | 1. Formation of activated carboxylic acid 2. Amide coupling 3. Side chain elaboration | Multi-step procedure with potential yield losses |

| Route 3 | N-ethyl-tetrahydro-2H-thiopyran-4-amine, 4-oxobutanoic acid | Direct amide coupling using EDC/HOBt, CDI, or DCC | Optimization of coupling conditions may be necessary |

Key Reaction Types

Several reaction types are particularly relevant for the synthesis of 4-(ethyl(tetrahydro-2H-thiopyran-4-yl)amino)-4-oxobutanoic acid:

-

Amide Formation: The formation of amide bonds is a central reaction in the synthesis of this compound. This can be achieved through various methods:

-

N-Alkylation: The preparation of the tertiary amine component typically involves alkylation reactions, which require careful control to achieve the desired substitution pattern.

-

Heterocycle Formation: For the preparation of the tetrahydrothiopyran ring, techniques used in the synthesis of related compounds such as tetrahydrothiopyran-4-one may be adapted. This includes reactions starting from 3,3'-thiodipropionic acid and proceeding through cyclization reactions .

Solvents and Reaction Conditions

The choice of solvent and reaction conditions is crucial for successful synthesis. Based on procedures for related compounds, suitable solvents might include:

-

Dichloromethane or chloroform for amide coupling reactions

-

Tetrahydrofuran (THF) for alkylation steps

-

N,N-dimethylformamide (DMF) for reactions requiring polar aprotic conditions

Reaction temperatures typically range from 0°C for sensitive coupling steps to room temperature for most transformations, with heating required for certain cyclization reactions.

Analytical Characterization

Spectroscopic Analysis

For proper identification and characterization of 4-(ethyl(tetrahydro-2H-thiopyran-4-yl)amino)-4-oxobutanoic acid, several analytical techniques would be valuable:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for the tetrahydrothiopyran ring protons (typically 1.5-3.5 ppm), the ethyl group (triplet at ~1.1 ppm for methyl and quartet at ~3.4 ppm for methylene), and the butanoic acid chain (multiplets between 2.0-3.0 ppm)

-

¹³C NMR would display signals for the amide carbonyl (~170 ppm), carboxylic acid carbonyl (~175 ppm), and aliphatic carbons (20-60 ppm)

-

-

Mass Spectrometry:

-

Expected molecular ion at m/z 245

-

Characteristic fragmentation patterns including loss of the carboxylic acid group (-COOH) and cleavage around the amide bond

-

-

Infrared (IR) Spectroscopy:

-

Strong absorption bands for C=O stretching of both amide (~1650 cm⁻¹) and carboxylic acid (~1710 cm⁻¹)

-

O-H stretching band (3000-3500 cm⁻¹) for the carboxylic acid

-

C-S stretching band (600-700 cm⁻¹) associated with the thiopyran ring

-

Chromatographic Methods

Chromatographic techniques useful for purity determination and separation include:

-

High-Performance Liquid Chromatography (HPLC) using reverse-phase columns

-

Ultra-Performance Liquid Chromatography (UPLC) for higher resolution analysis

-

Thin-Layer Chromatography (TLC) for reaction monitoring using appropriate solvent systems

Chemical and Synthetic Applications

Beyond potential biological applications, 4-(ethyl(tetrahydro-2H-thiopyran-4-yl)amino)-4-oxobutanoic acid may serve important functions in chemical synthesis:

-

Building Block for Complex Molecules: The carboxylic acid functionality provides a handle for further derivatization through:

-

Esterification to produce various esters

-

Amidation to create more complex amide derivatives

-

Reduction to alcohols or aldehydes

-

-

Coordination Chemistry: The sulfur atom in the thiopyran ring and the carboxylic acid group can potentially coordinate with metal ions, suggesting applications in metal complex formation and catalysis.

-

Structure-Activity Relationship Studies: As part of a compound library, this molecule could contribute to understanding structure-activity relationships, particularly regarding the influence of the tetrahydrothiopyran ring on molecular properties and biological activities.

Future Research Directions

Research on 4-(ethyl(tetrahydro-2H-thiopyran-4-yl)amino)-4-oxobutanoic acid could be expanded in several promising directions:

-

Optimization of Synthetic Routes: Development of efficient, scalable methods for synthesizing this compound and its derivatives, focusing on green chemistry approaches.

-

Comprehensive Structure-Activity Relationship Studies: Systematic investigation of structural modifications to determine which molecular features contribute most significantly to biological activity:

-

Variations in the alkyl substituent on the nitrogen

-

Modification of the carbon chain length between the amide and carboxylic acid

-

Introduction of substituents on the tetrahydrothiopyran ring

-

-

Biological Activity Screening: Evaluation of the compound's activity against a range of biological targets, particularly those for which related tetrahydrothiopyran derivatives have shown promise.

-

Investigation as Scaffolds in Combinatorial Chemistry: Exploring the use of this structural framework in the development of compound libraries for drug discovery.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume